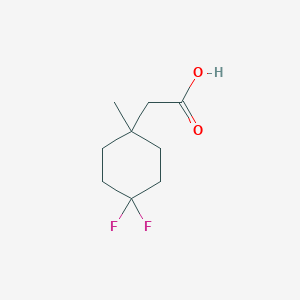
2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid is a cyclohexylacetic acid derivative that has gained attention due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two fluorine atoms and a methyl group on the cyclohexyl ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid typically involves the fluorination of a cyclohexylacetic acid precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,4-Difluoro-1-cyclohexyl)acetic acid
- 2-(4,4-Difluoro-1-ethylcyclohexyl)acetic acid
- 2-(4,4-Difluoro-1-propylcyclohexyl)acetic acid
Uniqueness
2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. The specific positioning of the fluorine atoms also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(4,4-difluoro-1-methylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-8(6-7(12)13)2-4-9(10,11)5-3-8/h2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRICSARMUJFPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
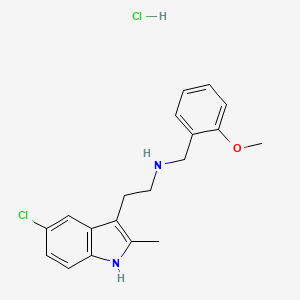
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)
![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)
![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)
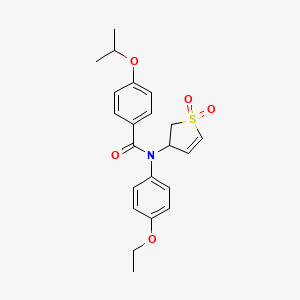
![(5E)-3-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2369946.png)
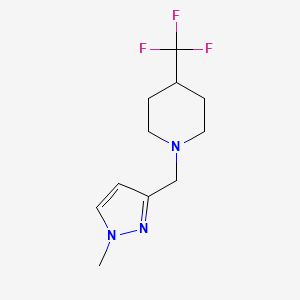

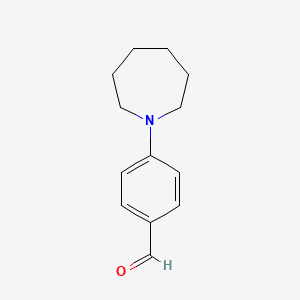
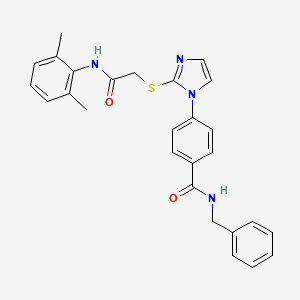
![N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2369953.png)
